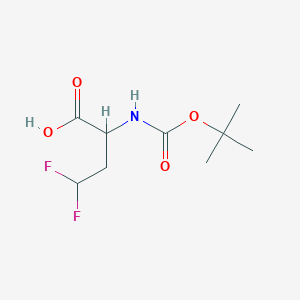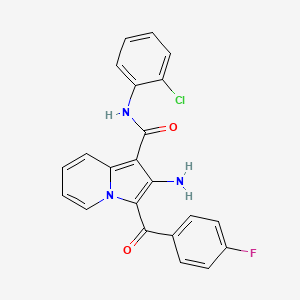
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as AG-014699, is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to cell death in cancer cells with defects in DNA repair pathways. AG-014699 has shown promise as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
科学的研究の応用
Photoluminescent Materials
A study on 6-Amino-8-cyanobenzo[1,2-b]indolizines, which share structural similarities with 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, reveals their application as new photoluminescent materials. These compounds exhibit unique pH-dependent optical properties, including an unusual blue shift in fluorescence emission upon protonation. The photophysical changes are attributed to C-protonation and loss of aromaticity, a finding that could have implications for the design of pH-sensitive optical materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Tropical Disease Research
Research into isoxazoline indolizine amide compounds, structurally related to 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, has highlighted their potential application in treating tropical diseases. The synthesis of such compounds involves creating indolizine core structures as intermediates for efficient derivatization, indicating a pathway for developing new therapeutic agents (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Antimicrobial and Antitumor Activities
A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and shown to possess significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This research demonstrates the potential of these compounds, which are chemically related to 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, in contributing to the development of new drugs for various diseases (Mahanthesha, Suresh, & Naik, 2022).
特性
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNALAWRVHDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2460745.png)
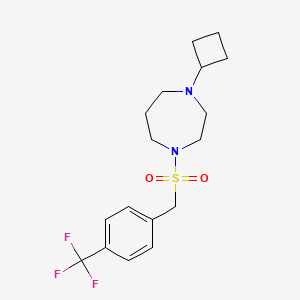
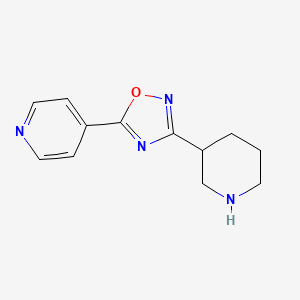
![(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2460749.png)
![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2460750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)
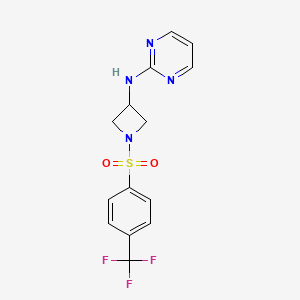
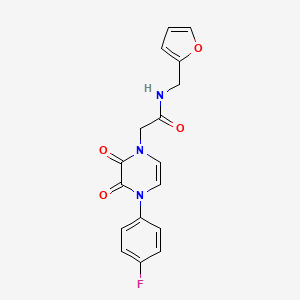

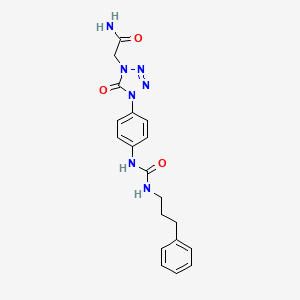
![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2460764.png)
